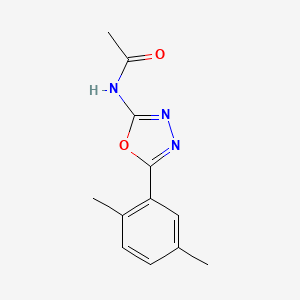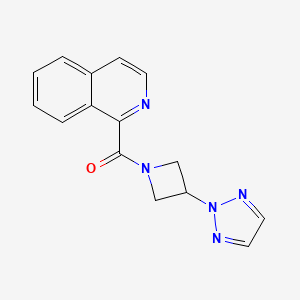
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis
The molecular structure of similar compounds shows characteristic spectral features. For example, two doublets at δ 4.43 ppm and 4.71 ppm were due to methylene protons connecting the β-lactam ring with a triazole ring. The 13 C NMR spectrum showed 18 signals .Chemical Reactions Analysis
The reaction of similar compounds involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles have found broad applications . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their unique structural features allow them to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles have found broad applications . They have a wide range of therapeutic applications with ever-widening future scope across scientific disciplines .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . Their unique structural features and properties make them suitable for this application .
Materials Science
In materials science, 1,2,3-triazoles have found broad applications . Their unique structural features and properties make them suitable for this application .
Safety And Hazards
Propiedades
IUPAC Name |
isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSUCATKGLPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

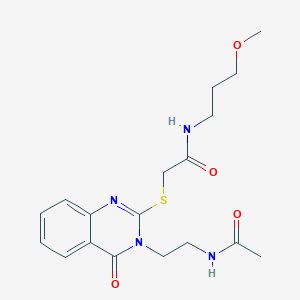

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)
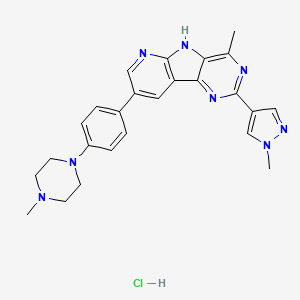
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)
![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)
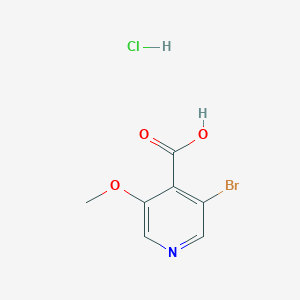

![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)
![Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2853856.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)
